1H-indole-4-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)8-3-1-2-7-6(8)4-5-10-7/h1-5,10H,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYCLZOYKGDAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2229284-49-3 | |
| Record name | 1H-indole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Analytical Characterization Techniques for 1h Indole 4 Sulfonamide and Its Derivatives
Spectroscopic Elucidation Methods
Spectroscopic techniques are fundamental in determining the molecular structure of 1H-indole-4-sulfonamide. Each method provides unique insights into the different components of the molecule, from the identification of functional groups to the precise mapping of atomic connectivity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The vibrational frequencies of the bonds within the molecule provide a unique spectral fingerprint. For indole (B1671886) sulfonamides, the IR spectrum is characterized by distinct absorption bands corresponding to the N-H and S=O stretches.
The sulfonamide group exhibits two prominent stretching vibrations: an asymmetric SO₂ stretch typically observed in the range of 1344–1311 cm⁻¹ and a symmetric stretch between 1176–1147 cm⁻¹. researchgate.net The N-H stretching vibrations of both the indole ring and the sulfonamide moiety are expected to appear in the region of 3423–3138 cm⁻¹. researchgate.net The presence of these bands is a key indicator of the sulfonamide and indole functionalities.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Indole & Sulfonamide N-H | Stretching | 3423 - 3138 |
| Sulfonamide S=O | Asymmetric Stretching | 1344 - 1311 |
| Sulfonamide S=O | Symmetric Stretching | 1176 - 1147 |
| Aromatic C-H | Stretching | ~3100 - 3000 |
| Aromatic C=C | Stretching | ~1600 - 1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the proton on the indole nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift, often above 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons of the sulfonamide group (SO₂NH₂) also give rise to a characteristic signal. The aromatic protons on the indole ring system will resonate in the aromatic region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns being dependent on their position relative to the sulfonamide substituent.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms of the indole ring will show signals in the aromatic region of the spectrum (approximately 110-140 ppm). The carbon atom attached to the sulfonamide group will be influenced by the electron-withdrawing nature of this group, affecting its chemical shift.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Indole N-H | > 10.0 | Broad Singlet |
| Aromatic C-H | 7.0 - 8.5 | Multiplet |
| Sulfonamide NH₂ | Variable | Broad Singlet |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. The nominal molecular weight of this compound is approximately 196.23 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. The fragmentation pattern will likely involve the loss of the SO₂NH₂ group or parts of it, as well as fragmentation of the indole ring, which is a characteristic feature of indole derivatives in mass spectrometry.
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | ~197 | Protonated Molecule |
| [M+Na]⁺ | ~219 | Sodium Adduct |
| [M-SO₂NH₂]⁺ | ~116 | Loss of Sulfonamide Group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The indole ring system is a strong chromophore, and its absorption spectrum is expected to show characteristic bands. Typically, indole and its derivatives exhibit two main absorption bands in the UV region. The first, more intense band (the B-band) appears around 200-230 nm, and a second, less intense, and broader band (the L-band) with fine structure appears in the 260-290 nm region. The position and intensity of these bands can be influenced by the presence of the sulfonamide substituent on the benzene (B151609) ring portion of the indole nucleus.
Advanced Structural Analysis
For an unambiguous determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard.
Elemental Composition Analysis
Elemental analysis is a cornerstone technique for the characterization of a pure chemical compound. It determines the mass percentage of each element present in the compound. For this compound, with the molecular formula C₈H₈N₂O₂S, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Sulfur (S).
The molecular weight of this compound is first determined by summing the atomic weights of all atoms in the molecule. Subsequently, the percentage of each element is calculated by dividing the total mass of that element in the formula by the molecular weight and multiplying by 100. These theoretical values serve as a benchmark against which experimentally determined values from techniques like combustion analysis are compared to confirm the purity and identity of a synthesized sample.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 48.96 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.11 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.28 |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.31 |
| Sulfur | S | 32.06 | 1 | 32.06 | 16.34 |
| Total | 196.224 | 100.00 |
Note: Atomic masses are based on standard values. The calculated percentages provide a theoretical reference for experimental verification.
Electrochemical Profiling
Electrochemical profiling encompasses a suite of analytical methods that investigate the redox properties of a compound. These techniques are valuable for understanding a molecule's potential involvement in electron transfer reactions, which is crucial for applications in areas such as sensor development and for gaining insights into metabolic pathways of drug molecules. ijset.in For indole derivatives, which are known to be electroactive, these methods provide significant information. researchgate.net
Voltammetric Studies of Redox Behavior
Voltammetry is a primary tool for studying the electrochemical behavior of compounds like this compound. Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are employed to probe the oxidation and reduction potentials of a molecule and to elucidate the mechanisms of its electron transfer processes. nih.gov
In a typical voltammetric experiment, the compound of interest is dissolved in a solution containing a supporting electrolyte, and a potential is applied between a working electrode (e.g., glassy carbon electrode) and a reference electrode. The resulting current is measured as the potential is varied. scite.ai
For indole-based sulfonamide derivatives, studies have shown that the indole ring is susceptible to oxidation. nih.gov The oxidation process for indole compounds with a substituent at the C3 position is often an irreversible, pH-dependent reaction. nih.gov The less reactive nature of the benzene portion of the indole means that oxidation typically occurs at the C2 position on the pyrrole (B145914) ring. nih.gov The electrochemical oxidation of such compounds is believed to proceed via the transfer of one electron and one proton. nih.gov
Cyclic voltammetry of a compound like this compound would be expected to show an oxidation peak in the anodic scan, corresponding to the oxidation of the indole moiety. researchgate.netgoettingen-research-online.de The potential at which this peak occurs provides information about how easily the compound is oxidized. The characteristics of the peak, such as its shape and the absence of a corresponding reduction peak on the reverse scan, can indicate the irreversibility of the redox process. nih.gov
Furthermore, by varying experimental parameters such as the pH of the solution and the scan rate, more detailed information can be obtained. For instance, the shift in peak potential with pH can confirm the involvement of protons in the reaction mechanism. nih.gov From the relationship between the peak current and the scan rate, electrochemical parameters such as the standard heterogeneous rate constant (kₛ) and the electroactive surface coverage (Γ) can be calculated. nih.gov These parameters provide quantitative measures of the electron transfer kinetics and the adsorption behavior of the molecule on the electrode surface. nih.gov
While specific voltammetric data for this compound is not extensively detailed in the public literature, the well-documented behavior of related indole sulfonamides provides a strong basis for predicting its electrochemical profile as being characterized by an irreversible oxidation of the indole nucleus. nih.govnih.gov
Structure Activity Relationship Sar Studies of 1h Indole 4 Sulfonamide Derivatives
Positional and Substituent Effects on Biological Activity
The biological activity of indole (B1671886) sulfonamide derivatives is highly sensitive to the placement of the sulfonamide group and the nature of substituents on both the indole core and the sulfonamide nitrogen. These modifications influence the molecule's electronic properties, conformation, and ability to interact with target proteins.
Modifications to the indole ring itself, including at the N-1, C-2, C-3, C-5, C-6, and C-7 positions, can significantly modulate biological activity. These substitutions can affect the molecule's electronics, lipophilicity, and steric profile.
N-1 Position: The indole nitrogen (N-1) is a common site for substitution. Acylation or alkylation at this position can influence the orientation of the entire indole ring relative to the target protein and can introduce additional interaction points. In some series, N-1 substitution is a key strategy to enhance potency. pharmacy180.compharmacy180.com
C-2 and C-3 Positions: The C-2 and C-3 positions of the indole are nucleophilic and are often sites for introducing diverse substituents. For example, in a series of indolylarylsulfones designed as HIV-1 inhibitors, a 2-carboxamide group on the indole was found to be crucial, forming dual hydrogen bonds with the backbone of lysine 101 in the enzyme's active site. nih.gov
C-5 Position: Substitutions on the benzene (B151609) portion of the indole ring also play a significant role. In the development of certain bis-indole derivatives, the introduction of one or two methoxy (OCH₃) groups at the 5-position of the indole rings was a modification strategy explored to optimize activity. acs.org For indolylarylsulfone-based HIV-1 inhibitors, a 5-chloro substituent on the indole ring was found to fit into a hydrophobic sub-pocket, contributing to the binding affinity. nih.gov
The substituents attached to the sulfonamide nitrogen atom (N-sulfonyl group) are perhaps the most extensively studied aspect of the SAR of this class of compounds. These substituents often project into the solvent-exposed region or deeper into specific sub-pockets of the target's binding site, allowing for significant optimization of potency and selectivity.
In a study of bis-indole derivatives with anticancer and antimalarial activities, various substituents were placed on a benzene ring attached to the sulfonamide nitrogen. acs.orgnih.gov The nature and position of these substituents had a profound impact on cytotoxicity. acs.orgnih.gov
Key findings from this research include:
Positional Isomerism: For compounds bearing a nitro (NO₂) group on the benzene sulfonamide ring, the substitution pattern was critical. Derivatives with the nitro group at the 4-position (para) of the benzene ring consistently showed the best activities compared to those with substitutions at the 3-position (meta) or 2-position (ortho). acs.orgnih.gov
Electron-Withdrawing Groups: Potent activity was often associated with strong electron-withdrawing groups. Derivatives featuring 4-trifluoromethyl (CF₃), 4-chloro (Cl), and 4-nitro (NO₂) groups were among the most promising anticancer compounds identified in the study. nih.gov For example, the derivative with a 4-trifluoromethyl substituent was the most potent compound against the HepG2 cancer cell line, with an IC₅₀ value of 7.37 μM. acs.orgnih.gov
Electron-Donating Groups: In contrast, substitution with electron-donating groups like methyl (CH₃) generally resulted in compounds with the least potent activity in the series. nih.gov
The following table summarizes the cytotoxic activity of selected N-arylsulfonyl bis-indole derivatives against the MOLT-3 human cancer cell line, illustrating the effect of substituents on the sulfonamide aryl ring.
| Compound ID | Substituent (R) on Benzene Sulfonamide Ring | IC₅₀ (μM) against MOLT-3 Cells |
|---|---|---|
| 27 | 4-CH₃ | 9.03 |
| 29 | 4-Cl | 3.80 |
| 30 | 4-CF₃ | 3.06 |
| 31 | 4-NO₂ | 2.04 |
| 32 | 2-NO₂ | 9.87 |
| 33 | 3-NO₂ | 5.56 |
Identification of Key Pharmacophore Features
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 1H-indole-4-sulfonamide derivatives, the pharmacophore consists of the indole nucleus and the sulfonamide moiety, which present specific features for target interaction. rsc.orgresearchgate.net
The primary structural motifs responsible for the biological activity of these compounds are the indole ring and the sulfonamide group, which serve distinct but complementary roles.
The Indole Ring: The indole nucleus is a versatile motif that can participate in multiple types of interactions. Its aromatic and planar nature makes it ideal for engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. nih.gov Furthermore, the indole N-H group can act as a crucial hydrogen bond donor, anchoring the ligand in a specific orientation. nih.gov Molecular docking studies of indole sulfonamides into the active site of the aromatase enzyme, for instance, have shown that the indole nucleus plays a key role in binding. nih.govelsevierpure.com
The Sulfonamide Moiety: The sulfonamide group (-SO₂NH-) is a cornerstone of the pharmacophore. It is a strong hydrogen-bonding motif, with the oxygen atoms acting as hydrogen bond acceptors and the N-H group acting as a hydrogen bond donor. nih.gov This allows for critical interactions with polar residues in the target's active site. In metalloenzymes like carbonic anhydrase, the sulfonamide group is known to coordinate with the zinc ion in the active site. For other targets, such as HIV-1 reverse transcriptase, an intramolecular hydrogen bond between a sulfonyl oxygen and a nearby carboxamide N-H can stabilize the molecule in a specific "butterfly-like" conformation required for potent inhibitory activity. nih.gov
The binding of this compound derivatives to their biological targets is primarily driven by a combination of hydrophobic interactions and hydrogen bonds. The specific nature and geometry of these interactions determine the binding affinity and selectivity of the compound.
Hydrogen Bonding: Hydrogen bonds are directional and play a critical role in orienting the inhibitor within the active site.
Docking studies of potent indole sulfonamide-based aromatase inhibitors revealed that these compounds could mimic the hydrogen bond interactions of the natural substrate with key residues like MET374 and ASP309. elsevierpure.com
In a series of HIV-1 inhibitors, the imino N-H group of the indole ring and an adjacent carbamoyl oxygen were observed to form a dual hydrogen bonding network with the backbone of K101, a key residue in the non-nucleoside binding pocket. nih.gov
Hydrophobic and Aromatic Interactions: The flat, lipophilic surface of the indole ring is well-suited for hydrophobic interactions.
In HIV-1 inhibitors, the indole ring, often substituted with a halogen, fits into a hydrophobic sub-pocket formed by residues such as F227 and Y318. nih.gov
Similarly, a pyrrolidinyl-1-sulfonyl group attached to the sulfonamide can engage in hydrophobic interactions with surrounding residues like Y181, Y188, F227, and Y318, further stabilizing the ligand-protein complex. nih.gov
A successful inhibitor effectively balances these interactions. The indole core provides a large hydrophobic surface for van der Waals and π-stacking contacts, while the sulfonamide group and other polar substituents form a precise network of hydrogen bonds, collectively leading to high-affinity binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in drug discovery to develop mathematical relationships between the chemical structure of a series of compounds and their biological activities. nih.govjocpr.comfrontiersin.org By quantifying molecular features—such as size, shape, lipophilicity, and electronic properties—into numerical values known as descriptors, QSAR models can predict the activity of novel or untested molecules. jocpr.comomicstutorials.com This predictive capability is crucial for prioritizing the synthesis of new derivatives, optimizing lead compounds, and gaining deeper insights into the molecular mechanisms driving a specific biological effect. jocpr.comomicstutorials.com
The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and properties. nih.gov A reliable QSAR model must be rigorously validated to ensure its predictions are accurate and robust. omicstutorials.combasicmedicalkey.com Validation is typically performed through internal methods, like cross-validation, and external validation using a set of compounds not included in the model's development. basicmedicalkey.comnih.gov
Predictive Model Development for Biological Efficacy
For this compound derivatives, QSAR modeling has been instrumental in elucidating the structural requirements for various biological activities, including anticancer and antimalarial effects. The primary goal of developing these predictive models is to guide the rational design of new analogues with enhanced potency. omicstutorials.com
In a notable study, researchers developed five distinct QSAR models to predict the anticancer and antimalarial activities of a library of 44 indole-sulfonamide derivatives. These models demonstrated acceptable predictive power, which is essential for reliably forecasting the efficacy of new compounds. The statistical robustness of these models was confirmed through both internal and external validation procedures. nih.gov
The performance of these predictive models is summarized in the table below, showcasing the correlation coefficient (R) and the root mean squared error (RMSE) for both the training sets used to build the models and the external validation sets used to test their predictive power.
Data sourced from a study on the anticancer and antimalarial activities of indole-sulfonamide derivatives.
A critical aspect of QSAR model development is the identification of molecular descriptors that significantly influence biological activity. These descriptors provide quantitative insight into the physicochemical properties that are key to a compound's efficacy. For the indole-sulfonamide scaffold, several key properties have been identified as crucial governors of activity.
Key Molecular Descriptors for Biological Efficacy:
Mass: The molecular weight and its distribution within the molecule.
Charge: The electronic charge distribution across the molecule.
Polarizability: The ease with which the electron cloud of the molecule can be distorted.
Van der Waals Volume: A measure of the molecule's size.
Electronegativity: A measure of the atom's ability to attract shared electrons.
For instance, the QSAR model for cytotoxic effects against the A549 lung cancer cell line revealed that molecular mass and polarizability were highly influential. Specifically, a lower positive or higher negative value for the mass descriptor AATSC1m was associated with more potent activity. In contrast, the model for antimalarial activity highlighted charge (GATS8c) and electronegativity (AATSC8e) as the most important descriptors.
These validated QSAR models serve as powerful tools for virtual screening and the rational design of new compounds. By using the established models to predict the activity of a set of virtually designed molecules, researchers can prioritize the synthesis of candidates with the highest probability of success, thereby accelerating the drug discovery process.
Enzyme Inhibition Mechanisms
Carbonic Anhydrase (CA) Inhibition
The sulfonamide group is a well-established zinc-binding moiety, making sulfonamide-containing compounds, including various indole derivatives, potent inhibitors of carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for several diseases.
Inhibition of Tumor-Associated Human Carbonic Anhydrase Isoforms (hCA IX, hCA XII)
Selectivity Profiles Against Off-Target Carbonic Anhydrase Isoforms (hCA I, hCA II)
Selectivity is a critical aspect of drug design to minimize off-target effects. The ubiquitous cytosolic isoforms hCA I and hCA II are often used as counterscreens to determine the selectivity of CA inhibitors. Research on various indole sulfonamide derivatives has shown a range of selectivities. However, a specific selectivity profile for this compound, detailing its inhibitory activity against hCA I and hCA II in comparison to the tumor-associated isoforms, has not been publicly reported.
Inhibition of Alpha- and Beta-Class Carbonic Anhydrases from Pathogens
Carbonic anhydrases in pathogenic microorganisms are emerging as novel antimicrobial targets. The inhibition of these enzymes can interfere with the pathogen's metabolic and survival pathways. While the broader class of sulfonamides has been investigated against bacterial CAs, specific studies detailing the efficacy of this compound against α- and β-class carbonic anhydrases from pathogens are not currently available.
Molecular Basis of Zinc Ion Coordination in Active Sites
The inhibitory mechanism of sulfonamides against carbonic anhydrases typically involves the coordination of the sulfonamide group to the catalytic zinc ion in the enzyme's active site. The nitrogen atom of the deprotonated sulfonamide displaces the zinc-bound water molecule or hydroxide (B78521) ion. The aromatic or heterocyclic scaffold of the inhibitor, in this case, the indole ring, extends into the active site cavity, forming further interactions with amino acid residues, which influences the inhibitor's affinity and isoform selectivity. While this is the generally accepted mechanism, specific crystallographic or molecular modeling studies detailing the precise binding mode of this compound within the active site of any CA isoform have not been published.
Tubulin Polymerization Inhibition and Antimitotic Activity
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. Indole derivatives have been extensively studied as tubulin polymerization inhibitors. These compounds typically bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Despite the significant research into indole-based tubulin inhibitors, there is a lack of specific data on the activity of this compound. Studies on related compounds suggest that the nature and position of substituents on the indole ring are critical for activity. However, without experimental data, the potential of this compound as a tubulin polymerization inhibitor and its antimitotic activity remains speculative.
Mechanistic Investigations of 1h Indole 4 Sulfonamide Interactions with Biological Targets
4 Mechanistic Investigations of 1H-Indole-4-sulfonamide Interactions with Other Enzyme Targets
The this compound scaffold has been the subject of various mechanistic studies to understand its interactions with a range of biological enzyme targets. These investigations are crucial in elucidating the potential therapeutic applications of its derivatives. The following sections detail the research findings concerning the inhibition of several key enzymes.
1 Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes are pivotal in the biosynthesis of prostanoids from arachidonic acid. nih.gov There are two primary isoforms, COX-1, which is constitutively expressed and involved in homeostatic processes, and COX-2, which is inducible and a key player in inflammation. nih.govclevelandclinic.org Selective inhibition of COX-2 is a therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. clevelandclinic.orgnih.gov
The sulfonamide group is a hallmark structural feature of many selective COX-2 inhibitors, known as coxibs. nih.gov This functional group is crucial for binding within a specific hydrophilic side-pocket of the COX-2 enzyme's active site. wikipedia.org Research on sulfonamide-substituted 1,2-dihydropyrrolo[3,2,1-hi]indoles and pyrrolo[3,2,1-hi]indoles has demonstrated selective and potent COX-2 inhibition. nih.gov The sulfonamide moiety interacts via hydrogen bonds with key amino acid residues such as Arginine-513 and Histidine-90 in the COX-2 channel, an interaction that is sterically hindered in the narrower COX-1 channel. wikipedia.org This difference in channel architecture is the basis for the selective inhibition of COX-2. wikipedia.org
Studies on various indole-based sulfonamide derivatives have shown significant anti-inflammatory activity, which is attributed to COX-2 inhibition. For instance, a series of sulfonamide-substituted 1,2-dihydropyrrolo[3,2,1-hi]indoles demonstrated COX-2 inhibitory concentrations (IC50) in the nanomolar range. nih.gov
Table 1: COX-2 Inhibitory Activity of Selected Sulfonamide-Substituted Pyrrolo[3,2,1-hi]indole Derivatives
Data sourced from a study on sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles. nih.gov The Selectivity Index (SI) is calculated as IC50 (COX-1)/IC50 (COX-2).
2 Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease, as it helps to restore acetylcholine levels in the brain. nih.gov
Indole-based sulfonamides have been extensively investigated as cholinesterase inhibitors. A study involving a series of synthesized indole-based sulfonamide analogs (1-17) showed potent inhibitory activity against acetylcholinesterase, with IC50 values ranging from 0.17 µM to 8.53 µM. researchgate.net Kinetic studies revealed that some of the most potent analogs exhibited an uncompetitive mode of inhibition. researchgate.net Molecular docking studies suggest that these compounds can interact with both the catalytic active site and the peripheral anionic site of AChE. nih.gov
While many inhibitors target AChE, there is growing interest in developing selective BChE inhibitors, as BChE levels increase in the later stages of Alzheimer's disease. nih.gov Certain sulfonamide derivatives have demonstrated high selectivity for BChE. nih.govmdpi.com
Table 2: Cholinesterase Inhibitory Activity of Selected Indole-Based Sulfonamide Derivatives
Data represents a selection of potent analogs from a broader study. researchgate.net
3 15-Lipoxygenase (ALOX15) Inhibition
15-Lipoxygenase (ALOX15) is an enzyme that catalyzes the oxygenation of polyunsaturated fatty acids like linoleic acid and arachidonic acid, producing bioactive lipid mediators. nih.govnih.gov This enzyme is implicated in various inflammatory conditions, making it a target for anti-inflammatory drug development. nih.gov
Indole-based structures have been identified as effective scaffolds for ALOX15 inhibitors. nih.govacs.org For example, the inhibitor PD-146176, which features an indole (B1671886) core, was found to inhibit 12/15-LOX with an IC50 value of 3.81 µM. acs.orgnih.gov Subsequent research led to the development of more potent indole-containing inhibitors, such as tryptamine (B22526) sulfonamides with IC50 values in the nanomolar range. nih.gov Structure-activity relationship studies have shown that modifications to the indole core can significantly impact inhibitory potency. nih.gov
Table 3: 15-Lipoxygenase Inhibitory Activity of Indole-Based Compounds
Data compiled from studies on indole-based 15-LOX inhibitors. nih.govacs.orgnih.gov
4 Viral Protease and Helicase Inhibition (e.g., SARS-CoV-2 targets)
The helicase enzyme of viruses like SARS-CoV-2, specifically nsp13, is essential for viral replication as it unwinds the viral RNA or DNA. nih.govnih.gov This makes it a prime target for antiviral drug development. nih.gov Research has identified compounds that can suppress the enzymatic activities of SARS coronavirus helicase. One such study discovered that (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide (B121943) inhibits SARS-CoV helicase with IC50 values of 2.09 µM for ATP hydrolysis and 13.2 µM for DNA unwinding. dongguk.edujmb.or.kr This demonstrates the potential of sulfonamide-containing scaffolds to interfere with viral replication machinery. While not directly an indole-4-sulfonamide, this finding highlights the activity of the sulfamoylphenyl moiety, a key component of the title compound's structure, against this viral enzyme.
5 DNA Gyrase Inhibition
DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and bacterial proliferation. nih.gov It is a well-established target for antibiotics, such as fluoroquinolones. nih.gov Recent studies have identified novel classes of allosteric inhibitors of DNA gyrase. One such class is isoquinoline (B145761) sulfonamides, which have demonstrated antibacterial activity, including against fluoroquinolone-resistant bacteria. nih.gov A lead compound from this class, LEI-800, was found to inhibit the ATP-dependent supercoiling activity of E. coli DNA gyrase. nih.gov This research indicates that the sulfonamide functional group can be incorporated into scaffolds that effectively inhibit this essential bacterial enzyme, suggesting a potential avenue for developing new antibacterial agents based on indole-sulfonamides.
6 Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comwikipedia.org Overproduction of uric acid can lead to hyperuricemia and gout, making XO inhibition a critical therapeutic strategy for these conditions. wikipedia.orgnih.gov Allopurinol is a well-known XO inhibitor. nih.gov
Research into novel, non-purine-like XO inhibitors has identified various heterocyclic compounds with inhibitory activity. mdpi.com Studies have shown that compounds featuring a phenyl-sulfonamide group can exhibit good XO inhibitory activity. nih.gov For instance, certain 5‐benzyl‐3‐pyridyl‐1H‐1,2,4‐triazole derivatives have been evaluated as potential XO inhibitors, with some showing IC50 values in the low micromolar range. nih.gov These findings suggest that the sulfonamide moiety present in this compound could contribute to the inhibition of xanthine oxidase.
Table 4: List of Chemical Compounds Mentioned
Molecular Interactions with Receptors and Proteins
Receptor Binding Assays for Specific Targets
No specific receptor binding assay data for this compound has been identified. Research on related indole sulfonamide structures has shown activity at various receptors. For instance, certain derivatives have been developed as negative allosteric modulators of the cannabinoid receptor CB1 nih.gov, while others have been identified as potent antagonists for the 5-HT6 serotonin (B10506) receptor nih.gov. Another related compound, Naratriptan, which has a sulfonamide-containing side chain at position 5 of the indole ring, is a known selective serotonin 5-HT1 receptor agonist wikipedia.org. However, these findings cannot be directly extrapolated to this compound.
Protein Kinase System Modulation
There is no specific information detailing the modulation of protein kinase systems by this compound. The broader class of indole derivatives is widely investigated for kinase inhibition, targeting enzymes such as PI3K, CDK, and AKT to inhibit cancer cell proliferation nih.gov. Some studies have noted that substitution at the 4th position of the indole ring can be a feature of potent PI3K inhibitors nih.gov. Furthermore, various sulfonamide-containing compounds have been explored as inhibitors of kinases like PLK4 and LRRK2 rsc.orgnih.govnih.gov. However, without direct experimental data, the specific effects of this compound on any protein kinase system remain unknown.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation
No studies were found that investigate or demonstrate the potentiation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) by this compound. The discovery and mechanism of CFTR potentiators are areas of active research, with small molecules being developed to enhance the channel's open probability nih.govnih.gov. While various chemical scaffolds are being explored, there is no literature to suggest that this compound is among the compounds identified with this activity.
Cellular Pathway Modulation
Apoptosis Induction in Cancer Cell Lines
Specific data on apoptosis induction in cancer cell lines by this compound is not available. Numerous studies have demonstrated that various sulfonamide derivatives can induce apoptosis through both intrinsic and extrinsic pathways in cancer cells nih.gov. Investigations into libraries of more complex indole-sulfonamide derivatives have shown cytotoxic activities against a range of cancer cell lines, including those for leukemia, liver cancer, and lung cancer nih.govacs.org. For example, a study on a library of 44 indole-sulfonamide derivatives found that monoindole structures (the class to which this compound belongs) exhibited weak to moderate cytotoxic effects acs.org. However, the specific mechanisms and efficacy of the unsubstituted this compound have not been reported.
Cell Cycle Arrest Studies
There are no published studies detailing the effects of this compound on the cell cycle. The ability of sulfonamide-containing molecules to induce cell cycle arrest is a known mechanism for their anticancer effects. For example, certain dinitrobenzenesulfonamide derivatives have been shown to cause cell cycle arrest at the G2/M or G0/G1 phase in different leukemia cell lines ualberta.ca. Other indole-based compounds have also been reported to arrest the cell cycle nih.gov. Without specific research, it is not possible to determine if this compound has any effect on cell cycle progression.
Computational Chemistry Applications in 1h Indole 4 Sulfonamide Research
Molecular Modeling and Docking Studies
Molecular modeling and docking are foundational techniques in computational drug design, used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 1H-indole-4-sulfonamide derivatives, these studies are instrumental in understanding how they interact with biological targets such as enzymes or receptors.
Molecular docking simulations are employed to place a ligand, such as an indole-sulfonamide derivative, into the binding site of a target protein and predict its conformation and orientation. This process reveals key molecular interactions that are essential for binding. For instance, in studies of indole-based benzenesulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms, docking has shown that the benzenesulfonamide (B165840) portion fits deeply into the active site. mdpi.com The sulfonamide group's nitrogen atom typically coordinates with the catalytic Zn2+ ion, a characteristic interaction for sulfonamide inhibitors. mdpi.com
Furthermore, the indole (B1671886) ring and other substituents can form additional interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site. For example, docking studies of indole sulfonamides with aromatase revealed that potent inhibitors could mimic the hydrogen bond interactions of the natural substrate with residues like MET374 and ASP309. nih.gov Similarly, when docked into the JAK-3 protein, indole-based diaza-sulfonamides showed hydrogen bond interactions comparable to known drugs. semanticscholar.org These predictions of binding modes are critical for understanding structure-activity relationships (SAR) and for designing derivatives with improved affinity and selectivity. mdpi.comnih.govbiorxiv.org
Beyond predicting the binding pose, docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. This score, often expressed as a negative value in kcal/mol, provides a prediction of the binding free energy. A lower score generally indicates a more favorable binding interaction. These predicted affinities allow for the ranking of different compounds in a virtual library, prioritizing the most promising candidates for synthesis and biological testing.
For various indole sulfonamide derivatives, docking studies have reported a range of binding energies against different protein targets. These computational predictions often correlate well with experimentally determined inhibitory activities, such as IC50 or Ki values. nih.govnih.gov For example, indole sulfonamides designed as aromatase inhibitors showed predicted binding energies that were consistent with their potent, sub-micromolar IC50 values. nih.gov
Table 1: Predicted Binding Affinities of Indole Sulfonamide Derivatives for Various Protein Targets
| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indole-based benzenesulfonamide (2a) | Carbonic Anhydrase I | Not specified | THR199, HIS200 |
| Indole-based benzenesulfonamide (2a) | Carbonic Anhydrase II | Not specified | THR199 |
| Phenoxy indole sulfonamide (28) | Aromatase | Not specified | MET374, ASP309 |
| Indole diaza-sulfonamide derivatives | JAK-3 Protein | -8.8 to -9.7 | Not specified |
| N-arylsulfonyl-indole-2-carboxamide | Fructose-1,6-bisphosphatase | Not specified | Not specified |
This table is interactive. Click on the headers to sort the data.
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose, reveal conformational changes in the protein or ligand, and provide a more refined understanding of the binding process.
MD simulations are frequently used to validate the stability of a ligand-protein complex obtained from docking. mdpi.com A simulation is run for a specific duration (typically nanoseconds), and the trajectory is analyzed to see if the ligand remains stably bound in the active site. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over the course of the simulation suggests a stable binding mode.
These simulations can also capture subtle but crucial dynamic events. For example, MD studies on sulfonamide-bound dihydropteroate (B1496061) synthase (DHPS) have provided insights into the molecular basis of drug resistance. nih.gov The simulations showed that in a mutant, drug-resistant version of the enzyme, the sulfonamide drug was expelled from the catalytic site, a dynamic event not apparent from static docking alone. nih.gov For indole sulfonamides, MD simulations can reveal how the flexibility of the indole ring or the sulfonamide linker influences the stability of interactions with the target protein, providing valuable information for optimizing the ligand's structure. mdpi.com
Free Energy Perturbation (FEP) is a rigorous computational method that uses statistical mechanics and MD simulations to calculate the relative binding free energies between two ligands. cresset-group.com FEP involves computationally "mutating" one ligand into another in small, incremental steps, both in the solvated state and when bound to the protein. The difference in the free energy of these two processes yields a highly accurate prediction of the difference in binding affinity (ΔΔG). nih.gov
FEP calculations are computationally intensive but are becoming more accessible due to advances in GPU computing. cresset-group.comchemrxiv.org For a series of this compound analogues, FEP could be used to accurately predict how small chemical modifications—such as adding a methyl group or changing a halogen substituent—would impact binding affinity. This allows medicinal chemists to prioritize the synthesis of compounds predicted to have the highest potency, significantly streamlining the lead optimization phase of drug discovery. cresset-group.comchemrxiv.org While specific FEP studies on this compound are not widely published, the methodology is well-established for providing quantitative predictions for congeneric series of ligands. researchgate.net
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.gov These calculations provide detailed information about molecular geometry, electronic structure, and reactivity, which is complementary to the interaction-focused insights from docking and MD.
For this compound, DFT calculations can be used to determine its most stable three-dimensional conformation (optimized geometry). This optimized structure is often used as the starting point for molecular docking studies. DFT also allows for the calculation of various molecular properties and electronic descriptors. tandfonline.com
Key parameters derived from DFT include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for understanding and predicting non-covalent interactions like hydrogen bonding.
Chemical Descriptors: DFT can calculate descriptors like electronegativity, hardness, and softness, which help to quantify the reactivity and stability of the molecule. tandfonline.com
These quantum mechanical insights are fundamental for understanding the chemical behavior of this compound and for designing analogues with desired electronic properties to enhance binding or other biological activities. researchgate.net
Table 2: Representative DFT-Calculated Properties for a Sulfonamide Derivative
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |
Note: The values in this table are illustrative for a representative sulfonamide compound and are not specific to this compound. The actual values would require a dedicated DFT calculation for the specific molecule.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Indole-based benzenesulfonamides |
| Phenoxy indole sulfonamide |
| Indole diaza-sulfonamides |
| N-arylsulfonyl-indole-2-carboxamide |
| {(4-nitrophenyl)sulfonyl}tryptophan |
| Androstenedione |
| Ketoconazole |
| EA-sulfonamides |
| Indazole-sulfonamides |
Electronic Structure and Spectroscopic Parameter Predictions
Density Functional Theory (DFT) is a cornerstone of computational studies on indole sulfonamide derivatives, enabling accurate predictions of their electronic structure and spectroscopic properties. nih.govresearchgate.net Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are frequently used to optimize the molecular geometry, calculating key parameters like bond lengths and angles. nih.govtandfonline.com These computed structural data generally show good agreement with results obtained from experimental techniques like X-ray crystallography for related molecules. nih.gov
Once the optimized geometry is obtained, it serves as the basis for predicting various spectroscopic parameters:
Vibrational Spectroscopy: The theoretical infrared (IR) spectrum can be simulated, and vibrational modes are assigned using potential energy distribution (PED) analysis. nih.govmdpi.com For sulfonamides, characteristic vibrational modes include the asymmetric and symmetric stretching of the SO2 group, typically predicted in the 1330–1125 cm⁻¹ range, and the S-N stretching vibration, calculated around 847-931 cm⁻¹. nih.govmdpi.com
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.nettandfonline.com These theoretical values are then compared with experimental spectra to confirm the molecular structure. For instance, in similar sulfonamide structures, aromatic protons of the indole ring are predicted in the range of 6.91 to 7.95 ppm, while the N-H proton of the sulfonamide group can also be computationally estimated. nih.gov
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption peaks observed in UV-Visible spectra. mdpi.com These calculations can identify transitions such as π-π* within the indole and n–π* associated with the sulfonamide moiety, providing a theoretical basis for the observed electronic behavior. mdpi.com
The close correlation typically found between computed and experimental spectroscopic data validates the accuracy of the computational models for this class of molecules. nih.gov
Stability Analysis of Conformational Isomers
The this compound molecule possesses rotational freedom around the C(4)-S and S-N bonds, leading to the existence of multiple conformational isomers, or conformers. Computational chemistry is essential for analyzing the relative stability of these conformers and understanding the molecule's preferred three-dimensional shape. researchgate.netmdpi.com
The stability of each conformer is strongly influenced by the hybridization of the sulfonamide nitrogen atom and steric interactions within the molecule. researchgate.net Theoretical studies on similar benzenesulfonamides have shown that the orientation of the amino group relative to the sulfonyl group is a critical factor. mdpi.com Using methods like B3LYP and MP2, the potential energy surface can be scanned by systematically rotating key dihedral angles. These calculations reveal the energy minima, corresponding to stable conformers, and the energy barriers that separate them. mdpi.com
For many benzenesulfonamides, the most stable conformation is one where the amino group's hydrogens eclipse the sulfonyl group's oxygen atoms. mdpi.com In this arrangement, the amino group often lies perpendicular to the plane of the aromatic ring. mdpi.com Weak intramolecular interactions can, however, alter these conformational preferences. By calculating the relative energies of each possible conformer, researchers can determine the most probable structures present under equilibrium conditions, which is crucial information for understanding how the molecule might interact with biological targets.
In Silico Predictions for Research and Development
In silico tools play a critical role in modern drug discovery by predicting the pharmacokinetic and drug-like properties of molecules before they are synthesized, thereby saving time and resources. nih.gov For this compound and its derivatives, these computational predictions are vital for early-stage assessment of their potential as therapeutic agents. researchgate.net
Prediction of ADME/T Properties (Absorption, Distribution, Metabolism, Excretion, Toxicology)
ADME/T properties determine the bioavailability and safety profile of a drug candidate. Various computational models and software platforms, such as SwissADME and OSIRIS, are used to predict these parameters based solely on the molecule's structure. In silico studies on indole derivatives have shown the utility of these predictions. japsonline.comnih.gov
Key ADME/T parameters predicted for compounds like this compound include:
Absorption: Predictions for human intestinal absorption (HIA) and oral bioavailability are critical. Many indole-based compounds are predicted to have good oral absorption. japsonline.comnih.gov
Distribution: Parameters such as blood-brain barrier (BBB) penetration and plasma protein binding are estimated. For many applications, non-penetration of the BBB is a desired feature. japsonline.com
Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP2D6) is a key prediction, as inhibition can lead to adverse drug-drug interactions. japsonline.com
Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, and hepatotoxicity. japsonline.com
The table below presents a hypothetical set of in silico ADME/T predictions for an indole-sulfonamide derivative, illustrating the type of data generated in early-stage research.
| ADME/T Parameter | Predicted Value/Outcome | Significance in Drug Development |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Indicates good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Permeation | No | Suggests a lower risk of central nervous system side effects. |
| CYP2D6 Inhibitor | No | Indicates a lower likelihood of metabolic drug-drug interactions. |
| Hepatotoxicity | Low Probability | Suggests a lower risk of liver damage. |
| Mutagenicity | Non-mutagen | Indicates a lower risk of causing genetic mutations. |
Assessment of Drug-Likeness Criteria
Drug-likeness is a qualitative concept used to evaluate whether a compound contains functional groups and has physicochemical properties consistent with known drugs. nih.gov This assessment helps to filter out compounds that are unlikely to become successful oral drugs. One of the most widely used filters is Lipinski's Rule of Five.
In silico tools calculate key physicochemical properties from the molecular structure to assess compliance with these rules. researchgate.net The parameters for Lipinski's Rule of Five are:
Molecular Weight (MW) ≤ 500 Daltons
Log P (an indicator of lipophilicity) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
The table below shows the calculated properties for this compound and its adherence to Lipinski's Rule of Five.
| Physicochemical Property | Rule | Calculated Value for this compound | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | ≤ 500 | 196.23 g/mol | Yes |
| Octanol-Water Partition Coefficient (Log P) | ≤ 5 | 1.30 (approx.) | Yes |
| Hydrogen Bond Donors | ≤ 5 | 2 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 3 | Yes |
Based on these calculations, this compound exhibits good drug-like properties and fully complies with Lipinski's Rule of Five, suggesting it has a favorable physicochemical profile for development as an oral drug.
Design and Development Principles for 1h Indole 4 Sulfonamide Based Therapeutics
Scaffold Optimization Strategies
The balance between hydrophilicity (water solubility) and lipophilicity (fat solubility), often quantified by the partition coefficient (logP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For indole-sulfonamide derivatives, poor solubility can limit bioavailability and in vivo exposure. acs.org
Systematic studies have demonstrated that modifying substituents on the indole (B1671886) core can also fine-tune the lipophilicity. For example, in a series of indole-sulfonamide hybrids, the calculated logP values were correlated with antibacterial activity, indicating the importance of this parameter for biological function. researchgate.net
Table 1: Effect of Substituents on Physicochemical Properties of Indole Derivatives
| Parent Scaffold | Modification | Observed Effect | Reference Compound(s) |
| Indole-2-carboxamide | Addition of trifluoromethyl to sulfonamide | Increased solubility, reduced lipophilicity | 40, 41 |
| Indolylarylsulfone | Introduction of terminal sulfonamide groups | Significantly reduced cytotoxicity, improved safety | R10L4 |
| Indole-sulfonamide Hybrid | Modification with a butene on sulfonamide | Good activity against S. aureus | 4h |
Multidrug resistance (MDR) is a significant challenge in cancer therapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). A promising strategy for overcoming MDR involves targeting cellular mechanisms that support the resistant phenotype. One such target is carbonic anhydrase (CA) isoform XII, a transmembrane enzyme overexpressed in many tumors that is believed to interact with P-gp. nih.gov
The development of 1-acylated indoline-5-sulfonamides, structurally similar to 1H-indole-4-sulfonamides, has shown that these compounds can act as potent inhibitors of CA IX and CA XII. nih.gov By inhibiting CA XII, certain derivatives were able to increase the suppression of resistant leukemia cells (K562/4) when used in combination with conventional chemotherapy drugs like doxorubicin. nih.gov This suggests that the indole-sulfonamide scaffold can be a foundation for developing agents that circumvent MDR. nih.gov
Furthermore, novel pyrrole (B145914) and indole derivatives bearing a sulfonamide group have been designed as dual-targeting inhibitors, acting on both human carbonic anhydrases and the Wnt/β-catenin signaling pathway, exhibiting potent activity against multidrug-resistant cancer cells. acs.org The combination of a sulfonamide at the para position and a 3,4,5-trimethoxyphenyl group was found to be crucial for strong inhibition of CA XII. acs.org The ability of indole-sulfonamide hybrids to overcome drug resistance is a key area of research, with the potential to act on multiple targets within cancer cells. researchgate.netresearchgate.net
The therapeutic index, a measure of a drug's safety, is the ratio between its toxic concentration and its effective therapeutic concentration. A key goal in drug design is to maximize this index by increasing potency against the intended target while minimizing off-target effects and general cytotoxicity.
One effective strategy is to design inhibitors that are selective for disease-associated enzyme isoforms over those that are widespread throughout the body. For example, many indole-sulfonamide derivatives have been developed as inhibitors of carbonic anhydrases. While isoforms CA I and II are ubiquitous, isoforms CA IX and XII are primarily associated with tumors. nih.gov The rational design of indole-based hydrazones containing a sulfonamide moiety has led to compounds with high selectivity for the tumor-associated hCA IX and XII isoforms over the off-target hCA I and II, which is crucial for reducing side effects. nih.govnih.gov
Another approach is to modify the scaffold to reduce its inherent toxicity. In the development of indolylarylsulfones as HIV-1 inhibitors, high cytotoxicity was a major issue. The introduction of terminal sulfonamide groups was a key design strategy that significantly reduced the cytotoxicity of the lead compounds, thereby improving their safety profile and therapeutic potential. nih.gov The strategic introduction of different pharmacophores, such as sulfonamides, to the indole ring can enhance both selectivity and potency for specific biological targets. ijpsjournal.com
Bioisosteric Replacements in Drug Design
Bioisosterism, the practice of replacing one functional group with another that retains similar physicochemical properties, is a cornerstone of modern medicinal chemistry. This strategy is used to modulate a compound's potency, selectivity, and pharmacokinetic properties. u-tokyo.ac.jp
In the context of indole-sulfonamide derivatives, bioisosteric replacement has been applied in several ways. The sulfonamide group itself is frequently employed as a bioisostere for a carboxylic acid, as the two groups have comparable pKa values. u-tokyo.ac.jpnih.gov This replacement can lead to improved cellular permeability and metabolic stability.
Table 2: Examples of Bioisosteric Replacements in Indole-Based Drug Design
| Original Moiety | Bioisosteric Replacement | Desired Outcome | Example Context |
| Carboxylic Acid | Acylsulfonamide / Tetrazole | Improve pharmacokinetic properties | MCL-1/BCL-xL inhibitor design rsc.org |
| Indole Scaffold | Other Heterocycles (Scaffold Hopping) | Explore new chemical space, improve properties | PI3Kδ inhibitor development researchgate.net |
| N-Acyl Carbonyl | Isoxazole, 1,2,3-Triazole, Oxetane | Modulate geometry, acidity, and biological activity | General N-acylsulfonamide analogs nih.gov |
| Hydroxyl of Carboxylic Acid | Phenyl Sulfonamide | Maintain acidity and antagonism | Leukotriene antagonist development u-tokyo.ac.jp |
Targeted Drug Design Approaches
Targeted drug design leverages detailed knowledge of the biological target's structure and function to create specific and potent inhibitors. This rational approach has been particularly fruitful for the development of therapeutics based on the 1H-indole-4-sulfonamide scaffold.
The rational, structure-based design of selective inhibitors aims to maximize interactions with the desired biological target while minimizing binding to other proteins, thereby reducing off-target side effects. The 3-phenyl-1H-indole-5-sulfonamide scaffold has been extensively used to develop a new class of highly potent and selective inhibitors of carbonic anhydrases (CAs). benthamdirect.comingentaconnect.com By utilizing the X-ray crystal structure of an early sulfonamide bound to human CA II, researchers were able to design derivatives with specific substitutions on the phenyl ring to achieve low nanomolar, and in some cases isoform-selective, inhibition of various human CA isoforms (e.g., CA I, II, IX, XII). benthamdirect.comingentaconnect.comscite.ai
This approach has been extended to create indole-based hydrazones and thiosemicarbazides that show remarkable selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. nih.govmdpi.com For instance, certain 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide derivatives demonstrated potent inhibition of hCA XII with Ki values in the sub-nanomolar range, significantly outperforming standard inhibitors. nih.govmdpi.com Molecular modeling studies help to rationalize these findings by revealing key binding interactions within the active sites of the different isoforms. nih.gov
The principles of rational design have also been applied to other targets. For example, selective inhibitors of PI3Kα were developed from a benzoxazepin scaffold by using crystal structures to engineer interactions with a non-conserved residue, leading to high isoform selectivity. nih.gov Similarly, TNF-α inhibitors were designed based on a dihydrobenzo[cd]indole-6-sulfonamide scaffold through an iterative process of computational screening and rational synthesis. frontiersin.org
Table 3: Rationally Designed Indole-Sulfonamide Based Inhibitors and Their Targets
| Compound Scaffold | Target | Key Design Feature | Resulting Activity |
| 3-Phenyl-1H-indole-5-sulfonamide | Carbonic Anhydrases (CAs) | Structure-based design using X-ray crystallography | Low nanomolar, isoform-selective inhibitors benthamdirect.comingentaconnect.com |
| 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide | hCA IX and hCA XII | Hydrazone/thiosemicarbazide derivatives | Highly potent and selective inhibition over hCA I/II nih.govmdpi.com |
| 1-Acylindoline-5-sulfonamide | CA IX and CA XII | Scaffold hopping and acylation | Nanomolar inhibitors with MDR-overcoming potential nih.gov |
| Dihydrobenzo[cd]indole-6-sulfonamide | TNF-α | Similarity-based virtual screening and rational design | Potent small molecule inhibitor (IC50 = 3.0 µM) frontiersin.org |
Development of Multifunctional Ligands
The strategy of developing multifunctional ligands, also known as multi-target-directed ligands (MTDLs), has emerged as a significant area of interest in medicinal chemistry. sci-hub.senih.gov This approach aims to design single chemical entities that can simultaneously modulate multiple biological targets involved in the pathophysiology of complex diseases, such as Alzheimer's disease (AD) and cancer. sci-hub.senih.gov The this compound scaffold is a versatile structural motif that has been successfully utilized as a foundation for creating such multi-target agents due to its wide range of biological activities and adaptable structure. sci-hub.senih.govresearchgate.net
The core principle behind this design strategy involves the hybridization of two or more distinct pharmacophores into one molecule. Typically, the 1H-indole-sulfonamide core acts as one pharmacophoric unit, which is then linked, often via a flexible or rigid linker, to another pharmacophore known to interact with a second, distinct biological target. This approach seeks to achieve a synergistic or additive therapeutic effect, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance compared to single-target agents or combination therapies. tandfonline.com
Dual-Targeting Ligands for Alzheimer's Disease
A prominent application of the MTDL strategy involving the indole sulfonamide scaffold is in the development of treatments for Alzheimer's disease. uj.edu.pl Researchers have focused on combining cholinesterase (ChE) inhibition with 5-HT6 serotonin (B10506) receptor antagonism, as both pathways are implicated in the cognitive decline associated with AD. nih.govuj.edu.pl
In one such study, multifunctional ligands were designed by linking a 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole moiety, a known 5-HT6 receptor antagonist, with established cholinesterase inhibitor (ChEI) fragments like tacrine (B349632) or a rivastigmine-derived carbamate. uj.edu.pl This led to the discovery of compounds with potent dual activity. For instance, compound 17 , a tacrine-indole hybrid, demonstrated potent, reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), alongside high affinity for the 5-HT6 receptor. nih.govuj.edu.pl Another compound, 35 , which incorporates a rivastigmine-derived fragment, was found to be a selective, pseudo-irreversible inhibitor of BChE and a 5-HT6 receptor antagonist. nih.govuj.edu.pl Notably, both compounds also showed an ability to inhibit the aggregation of amyloid-β and tau proteins, which are pathological hallmarks of Alzheimer's disease. nih.govuj.edu.pl
| Compound | Target | Inhibitory Activity | Reference |
|---|---|---|---|
| Compound 17 (Tacrine-Indole Hybrid) | 5-HT6 Receptor (Ki) | 13 nM | nih.gov |
| AChE (IC50) | 8 nM | nih.gov | |
| BChE (IC50) | 24 nM | nih.gov | |
| Amyloid-β Aggregation Inhibition | 75% at 10 μM | nih.gov | |
| Compound 35 (Rivastigmine-Indole Hybrid) | 5-HT6 Receptor (Ki) | 15 nM | nih.gov |
| BChE (IC50) | 455 nM | nih.gov | |
| Amyloid-β Aggregation Inhibition | 68% at 10 μM | nih.gov | |
| Tau Aggregation Inhibition (in cellulo) | 79% | nih.govuj.edu.pl |
Dual-Targeting Ligands for Cancer
The indole sulfonamide framework has also been exploited to create dual-target inhibitors for cancer therapy. researchgate.net One strategy involves the simultaneous inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and tubulin, both of which are critical for cancer cell growth and survival. researchgate.net Researchers have designed and optimized N-arylsulfonylsubstituted-1H-indole derivatives based on the structure of ABT-751, a known tubulin inhibitor. researchgate.net
Compound DL14 , a 4-methoxy-N-(1-naphthalene) benzenesulfonamide (B165840) derivative, emerged from these studies, showing potent inhibitory activity against several cancer cell lines. researchgate.net This demonstrates the potential of the indole sulfonamide scaffold to create dual-action anticancer agents. researchgate.net
Another approach in cancer therapy has been the development of dual inhibitors of cytochrome P450 enzymes CYP1B1 and CYP19A1 (aromatase). dergipark.org.tr CYP1B1 is involved in activating procarcinogens, while CYP19A1 is key to estrogen biosynthesis, a critical pathway in hormone-dependent cancers like breast cancer. dergipark.org.tr A study focused on sulfonamide-based 2-indolinone derivatives, which are structurally related to the this compound core. The R2 trifluoromethoxy-substituted compound 7c was identified as the most potent dual inhibitor of both hCYP1B1 and hCYP19A1, and it also exhibited significant cytotoxicity against the MCF-7 human breast cancer cell line. dergipark.org.tr
| Compound | Target(s) | Cell Line | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| Compound DL14 (STAT3/Tubulin Inhibitor) | STAT3 and Tubulin | A549 (Lung) | 1.35 μM | researchgate.net |
| MDA-MB-231 (Breast) | 2.85 μM | researchgate.net | ||
| HCT-116 (Colon) | 3.04 μM | researchgate.net | ||
| Compound 7c (CYP1B1/CYP19A1 Inhibitor) | hCYP1B1 | MCF-7 (Breast) | 0.97 μM | dergipark.org.tr |
| hCYP19A1 | 6.46 μM | dergipark.org.tr | ||
| Cell Viability | Reduced to <70% at 10 μM | dergipark.org.tr |
These examples underscore the adaptability of the this compound scaffold in the rational design of multifunctional ligands. By combining its inherent pharmacophoric features with those of other known active agents, researchers can develop novel therapeutic candidates with multi-target engagement for complex diseases. sci-hub.sedntb.gov.ua
Q & A
Q. What are the optimal synthetic routes for preparing 1H-indole-4-sulfonamide, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via sulfonylation of 1H-indole derivatives. A common method involves reacting 1H-indole with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group at the 4-position, followed by amidation with ammonia or amines . Key optimization parameters include:
- Temperature control : Excess heat may lead to over-sulfonylation or decomposition.
- Solvent selection : Non-polar solvents (e.g., dichloromethane) minimize side reactions.
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regioselectivity of sulfonamide substitution (e.g., characteristic deshielding of H-3 and H-5 protons in DMSO-d6) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 211.04 for CHNOS).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined to resolve ambiguities in molecular geometry or electron density maps?
For X-ray crystallography, use SHELXL for small-molecule refinement:
- Twinned data : Apply the TWIN/BASF commands to model pseudo-merohedral twinning .
- Disorder modeling : Use PART/SUMP restraints for flexible substituents (e.g., sulfonamide rotamers).
- Validation tools : Check R (<5%) and GooF (0.8–1.2) to ensure model reliability. For macromolecular interfaces, SHELXPRO integrates density modification and phase extension .
Q. What experimental strategies mitigate contradictions in bioactivity data for this compound derivatives across different enzyme assays?
- Control for off-target effects : Include competitive inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to validate specificity .
- Buffer optimization : Adjust pH (7.4 for physiological conditions) and ionic strength to match the enzyme’s native environment.
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values, ensuring triplicate measurements to reduce variability .
Q. How can this compound be functionalized for protein labeling without compromising its binding affinity?
- Site-specific modification : React the sulfonamide group with NHS esters or maleimide-containing linkers under mild conditions (pH 7–8, 4°C) to preserve indole ring integrity .
- Click chemistry : Introduce alkyne/azide handles via Sonogashira coupling for bioorthogonal tagging in live-cell imaging .
- Validation : Use fluorescence polarization or SPR to confirm retained binding affinity post-modification .
Data Analysis and Methodological Challenges
Q. How should researchers address discrepancies between computational docking predictions and experimental binding data for sulfonamide-enzyme complexes?
- Force field adjustments : Switch from AMBER to CHARMM for better sulfonamide parameterization.
- Solvent modeling : Include explicit water molecules in MD simulations to account for hydrophobic pocket interactions .
- Experimental cross-check : Validate docking poses with mutagenesis (e.g., Ala-scanning of key residues) .
Q. What are best practices for synthesizing enantiomerically pure this compound derivatives?
- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric sulfonylation reactions .
- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomer separation .
- Circular dichroism : Confirm enantiopurity by monitoring Cotton effects at 220–280 nm .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
